molecular formula C18H24ClN3O4S B12815566 N-Methyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride

N-Methyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride

Cat. No.: B12815566
M. Wt: 413.9 g/mol
InChI Key: OSHYEDWWUDFRPU-UHFFFAOYSA-N
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Description

N-Methyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, an isoxazole moiety, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Tosyl chloride in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Methyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

N-Methyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the piperidine ring, isoxazole moiety, and tosyl group, which confer specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H24ClN3O4S

Molecular Weight

413.9 g/mol

IUPAC Name

N-methyl-3-[[3-(4-methylphenyl)sulfonyl-1,2-oxazol-5-yl]methyl]piperidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C18H23N3O4S.ClH/c1-13-4-6-15(7-5-13)26(23,24)16-10-14(25-21-16)11-18(17(22)19-2)8-3-9-20-12-18;/h4-7,10,20H,3,8-9,11-12H2,1-2H3,(H,19,22);1H

InChI Key

OSHYEDWWUDFRPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NOC(=C2)CC3(CCCNC3)C(=O)NC.Cl

Origin of Product

United States

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